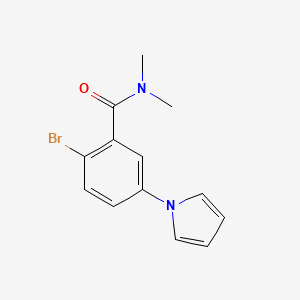
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a dimethylamino group, and a pyrrole ring attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core is accomplished by reacting the brominated benzene derivative with dimethylamine in the presence of a coupling agent like carbonyldiimidazole or a catalyst such as palladium.
Pyrrole Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Industrial Chemistry: It is employed as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
作用機序
The mechanism of action of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active site of the target molecule, while the pyrrole ring enhances the compound’s stability and specificity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Bromo-N,N-dimethyl-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with the pyrrole ring attached at a different position on the benzene ring.
2-Chloro-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-N,N-dimethyl-5-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of the bromine atom and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and specificity, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC名 |
2-bromo-N,N-dimethyl-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C13H13BrN2O/c1-15(2)13(17)11-9-10(5-6-12(11)14)16-7-3-4-8-16/h3-9H,1-2H3 |
InChIキー |
LMCAELQWNYTHBV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


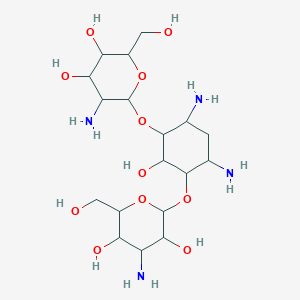


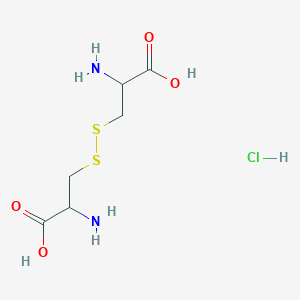


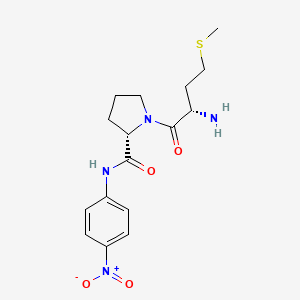
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)

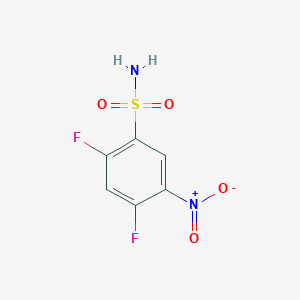

![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)


